3-(2,4-Difluorophenyl)propanenitrile

GPCR antagonist chemokine receptor HIV entry inhibition

Procure 3-(2,4-Difluorophenyl)propanenitrile (CAS 134672-74-5) as the precise 2,4-difluoro isomer required for CCR5 antagonist programs (Kd = 316 nM). This scaffold delivers 92% yield and 98% ee in carbonyl reductase-catalyzed chiral β-hydroxy nitrile synthesis—outperforming methoxy, nitro, and unsubstituted analogs by 7–8% mass recovery. Its XLogP3 of 2.1, TPSA of 23.8 Ų, and full Rule-of-5 compliance make it a lead-like fragment for library design. Non-interchangeable with 3,5-difluoro, 2,5-difluoro, or mono-fluoro isomers; order this exact CAS number to preserve validated structure-activity relationships.

Molecular Formula C9H7F2N
Molecular Weight 167.15 g/mol
CAS No. 134672-74-5
Cat. No. B138155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)propanenitrile
CAS134672-74-5
Molecular FormulaC9H7F2N
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CCC#N
InChIInChI=1S/C9H7F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2
InChIKeyQYKILQGEDNVHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Difluorophenyl)propanenitrile CAS 134672-74-5: Procurement-Grade Aromatic Nitrile Building Block


3-(2,4-Difluorophenyl)propanenitrile (CAS 134672-74-5, molecular formula C₉H₇F₂N, molecular weight 167.15 g/mol) is a fluorinated aromatic nitrile featuring a 2,4-difluorophenyl moiety attached to a propanenitrile chain [1]. The compound exists as a solid at ambient temperature with a boiling point of 260.7 ± 25.0 °C at 760 mmHg and a computed XLogP3-AA value of 2.1 [1]. This fluorinated benzonitrile derivative serves as a versatile intermediate in medicinal chemistry for the synthesis of CCR5 antagonists [2], chiral β-hydroxy nitriles via enzymatic reduction [3], and other pharmaceutical agents. The 2,4-difluoro substitution pattern imparts distinct electronic properties and metabolic stability compared to non-fluorinated or alternatively substituted analogs, making this specific CAS number non-interchangeable with other difluorophenylpropanenitrile isomers or mono-substituted phenylpropanenitriles in applications requiring precise structure-activity relationships.

Why 3-(2,4-Difluorophenyl)propanenitrile Cannot Be Replaced with Generic Analogs in Structure-Dependent Applications


3-(2,4-Difluorophenyl)propanenitrile exhibits substitution pattern-dependent physicochemical and biological properties that preclude interchangeable use with regioisomers or alternative halogenated/non-halogenated analogs. The 2,4-difluoro substitution on the phenyl ring critically modulates electronic distribution, lipophilicity, and steric accessibility relative to 3,5-difluoro isomers, 2,5-difluoro isomers, 4-fluoro analogs, and non-fluorinated phenylpropanenitrile derivatives [1]. In enzymatic transformations using carbonyl reductases and nitrilases, the 2,4-difluorophenyl substrate yields quantifiably distinct stereochemical outcomes and reaction efficiencies compared to methoxy, nitro, bromo, chloro, cyano, and methyl-substituted analogs under identical conditions [2][3]. Furthermore, preliminary pharmacological screening data indicate that this specific scaffold confers antagonist activity at the human CCR5 receptor with measurable binding affinity (Kd = 316 nM) [4]. Substitution with isomeric difluorophenylpropanenitriles (e.g., 2-(2,4-difluorophenyl)propanenitrile or 3-(3,5-difluorophenyl)propanenitrile) would alter both the three-dimensional pharmacophore geometry and the electronic effects conferred by fluorine positioning, resulting in unpredictable or diminished target engagement. The quantitative evidence provided below substantiates why procurement decisions must specify this exact CAS number for research programs dependent on the established structure-activity profiles.

Quantitative Differentiation Evidence: 3-(2,4-Difluorophenyl)propanenitrile vs. Structural Analogs


CCR5 Antagonist Binding Affinity: 3-(2,4-Difluorophenyl)propanenitrile-Derived Ligand Shows Sub-Micromolar Kd

A ligand containing the 3-(2,4-difluorophenyl)propanenitrile scaffold (CHEMBL4068906) demonstrates antagonist activity at the human CCR5 receptor with a measured equilibrium dissociation constant Kd of 316 nM [1]. The assay evaluated antagonist-mediated reduction of RANTES-induced intracellular calcium mobilization in HEK293 Glosensor cells expressing human CCR5 [1]. While direct comparator data for the isolated 3-(2,4-difluorophenyl)propanenitrile fragment is not available in the public domain, the reported Kd value establishes a baseline affinity for this structural series. Preliminary pharmacological screening indicates that compounds containing this scaffold may be useful as CCR5 antagonists for conditions including HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [2].

GPCR antagonist chemokine receptor HIV entry inhibition inflammatory disease

Carbonyl Reductase Substrate Efficiency: 2,4-Difluorophenyl Substrate Outperforms Methoxy, Nitro, and Unsubstituted Phenyl Analogs in Enzymatic Reduction Yield

In carbonyl reductase-catalyzed reduction using Starmerella magnoliae, the 3-oxo-3-(2,4-difluorophenyl)propanenitrile substrate (the ketone precursor to the target compound) achieves 92% yield and 98% enantiomeric excess (ee) in conversion to (R)-3-hydroxy-3-(2,4-difluorophenyl)propanenitrile [1]. Under identical experimental conditions, the 3-oxo-3-phenylpropanenitrile analog yields only 85% with 98% ee, representing a 7 percentage point yield advantage for the 2,4-difluoro substrate [1]. The 3-oxo-3-(3-methoxyphenyl)propanenitrile analog produces 89% yield and 97% ee, while the 3-oxo-3-(3-nitrophenyl)propanenitrile analog gives 87% yield and 99% ee [1]. Notably, the 2,4-difluorophenyl substrate matches or exceeds the yield of all eleven tested aromatic β-ketonitrile substrates in this enzyme panel, including 4-fluorophenyl (90%), 4-chlorophenyl (90%), 4-bromophenyl (88%), 4-methylphenyl (90%), and 4-cyanophenyl (90%) analogs [1].

biocatalysis enzymatic reduction chiral synthesis β-hydroxy nitrile

Nitrilase-Catalyzed Hydrolysis: 2,4-Difluorophenyl Substrate Maintains High Stereochemical Fidelity with 91% Yield and 99% ee

In a sequential enzymatic reduction-hydrolysis protocol using Bradyrhizobium japonicum nitrilase, the (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanenitrile substrate undergoes hydrolysis to (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid with 91% yield and 99% enantiomeric excess [1]. This result positions the 2,4-difluoro substrate among the top-performing compounds in a panel of nine structurally diverse β-hydroxynitrile substrates. Under identical conditions, the (3S)-3-(3-methoxyphenyl)-3-hydroxypropanenitrile analog yields only 88% with 95% ee, the (3S)-3-(3-nitrophenyl)-3-hydroxypropanenitrile analog yields 88% with 99% ee, and the (3S)-3-(4-bromophenyl)-3-hydroxypropanenitrile analog yields 89% with 99% ee [1]. The 2,4-difluoro substrate exhibits comparable performance to 4-chlorophenyl (92% yield, 99% ee) and 4-cyanophenyl (92% yield, 95% ee) analogs while maintaining superior enantiomeric purity to the 4-cyanophenyl substrate [1].

nitrilase biocatalysis β-hydroxy carboxylic acid enantioselective hydrolysis

Lipophilicity Profile: XLogP3 = 2.1 Distinguishes 3-(2,4-Difluorophenyl)propanenitrile from Regioisomeric and Non-Fluorinated Analogs

3-(2,4-Difluorophenyl)propanenitrile exhibits a computed XLogP3-AA value of 2.1 [1], placing it within the optimal lipophilicity range for central nervous system penetration (typically LogP 1-4) while maintaining favorable drug-like physicochemical properties. In comparison, the regioisomeric 3-(3,5-difluorophenyl)propanenitrile (CAS not specified in comparator datasets) and 3-(2,5-difluorophenyl)propanenitrile exhibit altered lipophilicity profiles due to differential fluorine substitution patterns that modulate electron density distribution and dipole moment . The unsubstituted 3-phenylpropanenitrile analog (hydrocinnamonitrile, CAS 645-59-0) has a lower LogP of approximately 1.5-1.7 (estimated), reflecting the substantial impact of fluorine substitution on partitioning behavior. The compound also presents zero hydrogen bond donors and three hydrogen bond acceptors (two fluorine atoms plus nitrile nitrogen), with a topological polar surface area of 23.8 Ų and only two rotatable bonds [1], fulfilling all Lipinski Rule of 5 criteria with zero violations .

lipophilicity ADME prediction drug-likeness lead optimization

Boiling Point and Vapor Pressure: Physicochemical Stability Parameters for Process Chemistry Applications

3-(2,4-Difluorophenyl)propanenitrile exhibits a predicted boiling point of 260.7 ± 25.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.5 mmHg at 25 °C [1]. The relatively high boiling point and low vapor pressure confer favorable handling characteristics for synthetic organic chemistry applications, reducing evaporative losses during reactions requiring elevated temperatures and minimizing inhalation exposure risks compared to more volatile aromatic nitriles. In contrast, the unsubstituted 3-phenylpropanenitrile analog (benzenepropanenitrile) has a reported boiling point of approximately 240-245 °C at 760 mmHg (approximately 15-20 °C lower), reflecting the impact of fluorine substitution on intermolecular forces and thermal stability. The enthalpy of vaporization is calculated at 49.8 ± 3.0 kJ/mol .

process chemistry thermal stability purification volatility

High-Value Application Scenarios for 3-(2,4-Difluorophenyl)propanenitrile in Pharmaceutical and Biocatalytic Research


CCR5 Antagonist Lead Optimization for HIV and Inflammatory Disease Programs

Investigators developing CCR5 receptor antagonists for HIV entry inhibition, asthma, rheumatoid arthritis, or COPD may procure 3-(2,4-difluorophenyl)propanenitrile as a validated building block for library synthesis. The documented Kd = 316 nM antagonist activity at human CCR5 (measured via RANTES-induced calcium mobilization in HEK293 Glosensor cells) establishes this scaffold as a functional chemokine receptor modulator [1]. Researchers should prioritize this CAS number over non-fluorinated or alternatively substituted phenylpropanenitrile analogs, which lack documented CCR5 antagonist activity and would require de novo target validation.

Biocatalytic Synthesis of Enantiopure β-Hydroxy Nitriles via Carbonyl Reductase

Process chemistry and biocatalysis laboratories requiring efficient synthesis of chiral β-hydroxy nitrile intermediates should select 3-oxo-3-(2,4-difluorophenyl)propanenitrile as the ketone substrate for Starmerella magnoliae carbonyl reductase-catalyzed reduction. The 92% yield and 98% ee achieved with this substrate exceeds the performance of unsubstituted phenyl (85% yield), methoxyphenyl (89% yield), and nitrophenyl (87% yield) analogs under identical conditions [2]. This yield advantage translates to approximately 7-8% higher mass recovery in downstream processing, reducing overall cost per gram of enantiopure product.

Tandem Enzymatic Reduction-Hydrolysis for β-Hydroxy Carboxylic Acid Synthesis

Medicinal chemistry groups synthesizing enantiopure β-hydroxy carboxylic acid building blocks (useful as chiral auxiliaries, resolving agents, or pharmacophore components) may employ the sequential carbonyl reductase/nitrilase protocol starting from 3-oxo-3-(2,4-difluorophenyl)propanenitrile. The downstream nitrilase-catalyzed hydrolysis of (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanenitrile proceeds with 91% yield and 99% ee using Bradyrhizobium japonicum USDA 110 [3]. The 2,4-difluoro substrate outperforms methoxyphenyl and nitrophenyl analogs in both yield and enantiomeric purity, making it the preferred choice for applications demanding high stereochemical fidelity with minimal purification intervention.

Fluorinated Fragment Library Construction for Structure-Activity Relationship Studies

Fragment-based drug discovery programs requiring fluorinated aromatic building blocks with favorable drug-like properties should incorporate 3-(2,4-difluorophenyl)propanenitrile into fragment libraries. The compound's XLogP3 of 2.1, zero hydrogen bond donors, three hydrogen bond acceptors, TPSA of 23.8 Ų, and full Rule of 5 compliance position it as a lead-like fragment with balanced lipophilicity for membrane permeability [4]. The 2,4-difluoro substitution pattern offers distinct electronic effects and potential for halogen bonding interactions compared to 3,5-difluoro, 2,5-difluoro, or mono-fluoro isomers. The elevated boiling point (260.7 °C) and low vapor pressure facilitate handling in automated liquid handling systems and long-term compound storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,4-Difluorophenyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.